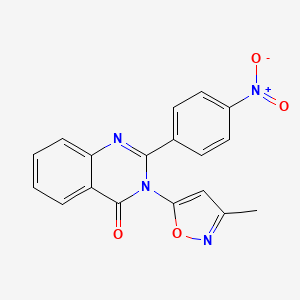

4(3H)-Quinazolinone, 3-(3-methyl-5-isoxazolyl)-2-(4-nitrophenyl)-

Description

4(3H)-Quinazolinone, 3-(3-methyl-5-isoxazolyl)-2-(4-nitrophenyl)- is a substituted quinazolinone derivative characterized by a 4-nitrophenyl group at position 2 and a 3-methyl-5-isoxazolyl moiety at position 3. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring system, renowned for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects . The structural modifications at positions 2 and 3 in this compound aim to enhance its bioactivity and selectivity.

Synthetic routes for such derivatives often involve cyclization reactions or condensation of precursors like anthranilic acid with isothiocyanates or oxazolones . For instance, Hamidian et al. (2006) synthesized 4(3H)-quinazolinones using 5(4H)-oxazolones as key intermediates, highlighting the versatility of these methods .

Propriétés

Numéro CAS |

90059-42-0 |

|---|---|

Formule moléculaire |

C18H12N4O4 |

Poids moléculaire |

348.3 g/mol |

Nom IUPAC |

3-(3-methyl-1,2-oxazol-5-yl)-2-(4-nitrophenyl)quinazolin-4-one |

InChI |

InChI=1S/C18H12N4O4/c1-11-10-16(26-20-11)21-17(12-6-8-13(9-7-12)22(24)25)19-15-5-3-2-4-14(15)18(21)23/h2-10H,1H3 |

Clé InChI |

ZCMCEGXIQZUSGF-UHFFFAOYSA-N |

SMILES canonique |

CC1=NOC(=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Origine du produit |

United States |

Méthodes De Préparation

Formation of the Quinazolinone Core

The quinazolinone nucleus is generally prepared by cyclization of anthranilic acid derivatives with formamide or related amides under heating conditions. This classical method, known as the Niementowski synthesis, involves:

- Heating anthranilic acid with formamide at approximately 120°C,

- Formation of an o-amidobenzamide intermediate,

- Cyclization to yield the quinazolinone ring system.

Microwave-assisted modifications of this method have been reported to improve yields and reduce reaction times significantly.

Introduction of the 4-Nitrophenyl Group at the 2-Position

The 2-position substitution with a 4-nitrophenyl group can be achieved by:

- Using 2-halogenated quinazolinone intermediates (e.g., 2-chloroquinazolinones),

- Performing nucleophilic aromatic substitution (SNAr) with 4-nitrophenyl nucleophiles or via palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination to install the 4-nitrophenyl substituent.

This step requires careful control of reaction conditions to avoid side reactions and to ensure regioselectivity.

Attachment of the 3-(3-methyl-5-isoxazolyl) Group

The 3-position substitution with the 3-methyl-5-isoxazolyl moiety is typically introduced by:

- Condensation of the quinazolinone intermediate with an appropriate isoxazole derivative,

- Utilizing condensation or coupling reactions that form a bond between the quinazolinone nitrogen or carbon at position 3 and the isoxazole ring.

The isoxazole ring is often pre-synthesized or commercially available, and its methyl substitution is retained during the coupling process.

Representative Synthetic Route Summary

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|---|

| 1 | Cyclization | Anthranilic acid + formamide | Heat at 120°C or microwave irradiation | Quinazolinone core |

| 2 | Halogenation (if needed) | Quinazolinone core | Halogenating agent (e.g., POCl3) | 2-Haloquinazolinone |

| 3 | Aromatic substitution | 2-Haloquinazolinone + 4-nitrophenyl boronic acid or nucleophile | Pd-catalyst, base, solvent, heat | 2-(4-nitrophenyl)quinazolinone |

| 4 | Condensation/coupling | 2-(4-nitrophenyl)quinazolinone + 3-methyl-5-isoxazole derivative | Condensation reagents or coupling catalysts | Final compound: 4(3H)-Quinazolinone, 3-(3-methyl-5-isoxazolyl)-2-(4-nitrophenyl)- |

Reaction Conditions and Optimization

- Solvents: Common solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol depending on the step.

- Temperature: Cyclization typically requires elevated temperatures (100–150°C), while coupling reactions may proceed at 80–120°C.

- Catalysts: Palladium catalysts (e.g., Pd(PPh3)4) are often used for cross-coupling steps.

- Yields: Reported yields for quinazolinone core formation range from 50% to 70%, with subsequent substitution steps yielding 40% to 65% depending on conditions.

Analytical Data Supporting Preparation

- NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of quinazolinone and isoxazole rings, methyl substitution, and aromatic nitro groups.

- Mass Spectrometry: Molecular ion peaks consistent with molecular weight ~348.3 g/mol confirm the final compound identity.

- Infrared Spectroscopy: Characteristic carbonyl stretch (~1650 cm^-1) for quinazolinone and nitro group absorptions (~1520 and 1350 cm^-1) are observed.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Core synthesis | Cyclization of anthranilic acid with formamide (Niementowski synthesis) |

| 2-Position substitution | Nucleophilic aromatic substitution or Pd-catalyzed cross-coupling with 4-nitrophenyl derivatives |

| 3-Position substitution | Condensation or coupling with 3-methyl-5-isoxazolyl derivatives |

| Typical solvents | DMF, DMSO, ethanol |

| Temperature range | 100–150°C for cyclization; 80–120°C for coupling |

| Catalysts | Pd-based catalysts for cross-coupling |

| Yields | 50–70% for core; 40–65% for substitutions |

| Analytical confirmation | NMR, MS, IR spectroscopy |

Research Findings and Notes

- The Niementowski synthesis remains a foundational method for quinazolinone core construction, with microwave-assisted variants enhancing efficiency.

- The presence of electron-withdrawing nitro groups on the phenyl ring influences reactivity and requires optimized conditions for substitution reactions.

- The isoxazole moiety is stable under the reaction conditions used for quinazolinone synthesis, allowing its introduction in later steps without degradation.

- Recent literature emphasizes green chemistry approaches, including solvent-free or catalytic oxidative cyclizations, to improve sustainability in quinazolinone synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the isoxazole ring.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.

Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Introduction of halogen atoms or other functional groups.

Applications De Recherche Scientifique

Biological Activities

The biological activities of 4(3H)-quinazolinone derivatives have been extensively studied, revealing several potential therapeutic applications:

-

Anticancer Properties :

- A series of quinazolinone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this scaffold have shown inhibitory action against tumor cell growth and have been identified as potent inhibitors of tubulin polymerization, which is crucial for cancer cell division .

- Specific derivatives have been reported to exhibit selective activity against epidermoid carcinoma and other malignancies, indicating their potential as anticancer agents .

-

Anti-inflammatory Effects :

- Certain derivatives have been synthesized that exhibit anti-inflammatory properties. For example, studies have shown that some 4(3H)-quinazolinone compounds can inhibit edema in animal models, suggesting their utility in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

- Antimicrobial Activity :

- Neurological Applications :

Case Studies

Several studies highlight the efficacy of 4(3H)-quinazolinone derivatives:

- A study published in Organic Communications discussed the synthesis of various quinazolinone derivatives and their biological evaluation, demonstrating significant anti-inflammatory and anticancer activities .

- Another investigation focused on the cytotoxic evaluation of novel quinazolinone derivatives against human cancer cell lines, showing promising results for further development into therapeutic agents .

Summary Table of Biological Activities

Mécanisme D'action

The mechanism of action of “3-(3-Methylisoxazol-5-yl)-2-(4-nitrophenyl)quinazolin-4(3H)-one” would depend on its specific application. Generally, the compound may exert its effects by:

Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

Interacting with DNA: Intercalating into DNA and disrupting replication.

Modulating Receptors: Binding to and modulating the activity of specific receptors.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

To contextualize the pharmacological and chemical profile of 3-(3-methyl-5-isoxazolyl)-2-(4-nitrophenyl)-4(3H)-quinazolinone, we compare it with structurally analogous quinazolinone derivatives (Table 1).

Table 1: Comparative Analysis of Quinazolinone Derivatives

Structural and Electronic Effects

- This contrasts with the purely aromatic tolyl group in the comparator compound (27.72% COX-2 inhibition), which lacks heteroatoms for such interactions . Derivatives with 4-methoxyphenyl (47.1% COX-2 inhibition) or benzothiazole groups (anti-inflammatory activity) demonstrate that electron-donating or polar substituents enhance activity compared to non-polar groups like tolyl .

Pharmacological Activity

COX-2 Inhibition :

The target compound’s structural analog with a 4-methoxyphenyl group at position 3 showed superior COX-2 inhibition (47.1%) compared to the tolyl -substituted derivative (27.72%), suggesting that electron-donating groups at position 3 enhance activity. However, the isoxazolyl group’s performance remains underexplored; its heterocyclic nature may offer a balance between potency and solubility .

Solubility and Bioavailability

All compounds with 4-nitrophenyl groups suffer from poor solubility, as noted in COX-2 inhibition assays where incomplete dissolution occurred at 50 μM . Derivatives with sulfonamide moieties (e.g., styryl-sulfonamide in Table 1) show improved solubility, underscoring the need for structural modifications to enhance pharmacokinetics .

Activité Biologique

4(3H)-Quinazolinone, 3-(3-methyl-5-isoxazolyl)-2-(4-nitrophenyl)- is a complex organic compound with the molecular formula C18H12N4O4. This compound belongs to the quinazolinone family, which is recognized for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The unique structure of this compound, featuring a quinazolinone core substituted with both a 3-methyl-5-isoxazolyl group and a 4-nitrophenyl group, contributes to its biological activity.

The synthesis of this compound can be achieved through various methods, often involving nucleophilic substitutions and electrophilic aromatic substitutions. The presence of the nitrophenyl group facilitates electrophilic reactions, while the isoxazolyl group may participate in cycloaddition reactions. These chemical properties are crucial for developing derivatives with enhanced biological activities.

Biological Activities

Research indicates that 4(3H)-quinazolinone derivatives exhibit a wide range of biological activities:

- Anticancer Activity : Quinazolinones have been shown to inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. Several studies have demonstrated that derivatives of this compound can induce cytotoxic effects in various cancer cell lines by inhibiting EGFR tyrosine kinase activity .

- Antibacterial Activity : The emergence of antibiotic-resistant bacteria has necessitated the search for new antibacterial agents. Quinazolinones have shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from the quinazolinone scaffold have been evaluated for their efficacy against Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Activity : Several quinazolinone derivatives have been tested for their anti-inflammatory effects, often outperforming traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin in experimental models .

- Antifungal and Antiviral Activities : Some derivatives have demonstrated antifungal activity against Candida species and antiviral activity against HIV .

- Anticonvulsant and Analgesic Activities : Research has also highlighted the potential of these compounds in treating seizures and pain relief, showcasing their versatility in therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinones is significantly influenced by their structural features. The following table summarizes key derivatives and their associated biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4(3H)-Quinazolinone | Base structure with various substitutions | Anticancer, antimicrobial |

| 2-(2-furanyl)-4(3H)-quinazolinone | Contains furan ring | Antimicrobial |

| 3-(2-chlorophenyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one | Chlorophenyl substitution | Anticancer |

| 2-(4-hydroxybenzyl)quinazolin-4(3H)-one | Hydroxybenzyl substitution | Antioxidant |

The combination of isoxazolyl and nitrophenyl groups in 4(3H)-quinazolinone enhances its pharmacological profile compared to other derivatives.

Case Studies

- Anticancer Efficacy : A study investigated the cytotoxic effects of various quinazolinone derivatives on different cancer cell lines. Results indicated that compounds with specific substitutions on the quinazolinone core exhibited significant inhibitory effects on cell proliferation and induced apoptosis .

- Antibacterial Screening : In vitro studies conducted on quinazolinone derivatives showed effective inhibition against resistant strains of bacteria, highlighting their potential as new antibiotic candidates .

- Anti-inflammatory Testing : Experimental models demonstrated that certain quinazolinones significantly reduced inflammation markers compared to control treatments, suggesting their utility in managing inflammatory diseases .

Q & A

Q. What are the efficient synthetic protocols for preparing 4(3H)-quinazolinone derivatives, particularly those with isoxazole and nitrophenyl substituents?

Methodological Answer:

- Phosphorus Pentoxide (P₂O₅)-Amine Hydrochloride Method : Heating methyl 2-acylaminobenzoate with amine hydrochlorides, P₂O₅, and N,N-dimethylcyclohexylamine at 180°C for 45 minutes yields 4(3H)-quinazolinones. Post-reaction alkaline extraction and recrystallization achieve purities >90% .

- DABCO-Catalyzed Solvent-Free Synthesis : A one-pot condensation of anthranilic acid, trimethyl orthoformate, and primary amines using 1,4-diazabicyclo[2.2.2]octane (DABCO) under solvent-free conditions achieves high yields (85–95%) .

- Brønsted Acidic Ionic Liquids (BAILs) : [BSMIM]OTs catalyst enables solvent-free synthesis with recyclability, short reaction times (~2 hours), and eco-friendly conditions .

Q. What biological activities are commonly associated with 4(3H)-quinazolinone derivatives?

Methodological Answer:

- Antibacterial Screening : Derivatives are tested against S. aureus and E. coli using agar diffusion assays, with ciprofloxacin as a reference standard. Substitutions at the 2- and 3-positions significantly enhance activity .

- Anti-Inflammatory Evaluation : Carrageenan-induced rat paw edema models are used to assess inhibition of prostaglandin synthesis. For example, 3-(4-methoxyphenyl)-2-substituted derivatives show 60–75% edema reduction .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa) reveal IC₅₀ values in the micromolar range, linked to electron-withdrawing groups like nitro .

Q. How are quinazolinone derivatives characterized structurally?

Methodological Answer:

- Spectroscopic Techniques : NMR (¹H/¹³C), IR, and mass spectrometry confirm substituent positions. For example, carbonyl stretching in IR (1650–1700 cm⁻¹) verifies the quinazolinone core .

- Single-Crystal X-ray Diffraction : Resolves ambiguities in regiochemistry, particularly for isomers with isoxazole and nitrophenyl groups .

Advanced Research Questions

Q. How can computational methods aid in understanding the bioactivity of quinazolinone derivatives?

Methodological Answer:

- DFT Studies : First-principles calculations predict electron density distribution, HOMO-LUMO gaps, and reactive sites. For example, the 4-nitrophenyl group enhances electrophilicity, correlating with antibacterial activity .

- Molecular Docking : Simulations with bacterial DNA gyrase (PDB: 1KZN) or COX-2 enzymes (PDB: 5KIR) identify binding modes. Isoxazole substituents show strong hydrogen bonding with active-site residues .

Q. How can researchers address contradictory results in biological activity across substituted quinazolinones?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis : Systematic variation of substituents (e.g., electron-withdrawing vs. donating groups) clarifies trends. For instance, 3-isoxazolyl groups enhance antifungal activity, while 4-nitrophenyl may reduce solubility, impacting bioavailability .

- Dose-Response Curves : Re-evaluate conflicting data using standardized assays (e.g., MIC values for antimicrobial activity) to control for batch-to-batch variability .

Q. What are the recent advancements in eco-friendly synthesis of 4(3H)-quinazolinones?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.